molecular formula C25H21NO5 B2609173 methyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate CAS No. 951895-88-8

methyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate

Cat. No. B2609173
CAS RN: 951895-88-8
M. Wt: 415.445
InChI Key: PNENUKVADBXNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate” is a complex organic compound. It contains an ester functional group, indicated by the “methyl benzoate” part of the name, and an amide functional group, indicated by the “carbonyl}amino” part . The compound also contains a 1H-isochromen-6-yl group, which is a type of heterocyclic compound .


Synthesis Analysis

Esters, such as this compound, can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides can also react with alcohols to form esters . Additionally, esters can be synthesized from trans-esterification reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the ester, amide, and 1H-isochromen-6-yl groups would contribute to the complexity of the structure .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Additionally, esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .

Scientific Research Applications

1. Chemical Synthesis and Modification

Research has explored the synthesis and modification of compounds structurally related to methyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate, highlighting its potential in chemical synthesis. For instance, the study of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its derivatives for the synthesis of heterocyclic systems suggests a methodology that could be applicable for the synthesis of complex molecules including those related to this compound (Selič, Grdadolnik, & Stanovnik, 1997).

2. Pharmaceutical Research

In the realm of pharmaceutical research, structurally similar compounds have been utilized as reagents or intermediates. For example, methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been described as a new, efficient reagent for N-phthaloylation of amino acids and amino acid derivatives, indicating potential applications in peptide synthesis and drug development (Casimir, Guichard, & Briand, 2002).

3. Materials Science

In materials science, derivatives of similar compounds have been investigated for their applications in polymers and optical storage. For instance, studies on azo polymers incorporating nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate reveal their potential in reversible optical storage, hinting at the broader utility of these chemical frameworks in developing materials with advanced properties (Meng, Natansohn, Barrett, & Rochon, 1996).

properties

IUPAC Name

methyl 2-[[3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-7-9-16(10-8-15)22-14-18-13-17(11-12-19(18)25(29)31-22)23(27)26-21-6-4-3-5-20(21)24(28)30-2/h3-13,22H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNENUKVADBXNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4C(=O)OC)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.